molecular formula C8H9BrN2O B2634605 N-(3-bromopyridin-2-yl)propanamide CAS No. 620939-68-6

N-(3-bromopyridin-2-yl)propanamide

Cat. No.: B2634605
CAS No.: 620939-68-6
M. Wt: 229.077
InChI Key: MNBFERGNPPCOKI-UHFFFAOYSA-N
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Description

“N-(3-bromopyridin-2-yl)propanamide” is a chemical compound with the molecular formula C8H9BrN2O . It is related to other compounds such as N-(4-bromopyridin-2-yl)propanamide and N-(5-Bromo-2-pyridinyl)propanamide .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions . Another method involved the use of Fe2Ni-BDC bimetallic metal–organic frameworks for the synthesis of N-(pyridin-2-yl)-benzamides .


Molecular Structure Analysis

The molecular structure of “this compound” can be inferred from its molecular formula C8H9BrN2O. It contains a bromopyridinyl group attached to a propanamide group . The exact structure would need to be confirmed through techniques such as X-ray crystallography.


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” can be inferred from its structure and similar compounds. It likely has a molecular weight of approximately 229.08 .

Scientific Research Applications

Synthesis and Molecular Structure

N-(3-bromopyridin-2-yl)propanamide has been explored in the synthesis of complex chemical structures. For instance, Kulai and Mallet-Ladeira (2016) synthesized a coumarin-based fluorescent ATRP initiator using a compound structurally similar to this compound. Their study included a detailed analysis of molecular structure using various spectroscopic techniques and X-ray diffraction, highlighting the compound's role in polymerization processes (Kulai & Mallet-Ladeira, 2016).

Cross Coupling and Catalysis

In a study by Han (2010), 3-bromopyridine, a related compound to this compound, was used in the synthesis of sulfonamides. The study demonstrated efficient cross-coupling catalyzed by CuI/1,3-di(pyridin-2-yl)propane-1,3-dione, showing the potential of similar compounds in catalytic processes (Han, 2010).

Cyanation of Heteroaromatic Halides

Sakakibara et al. (1993) investigated the cyanation of 3-bromopyridine, catalyzed by nickel complexes. Their research revealed that compounds like this compound could play a role in the cyanation of various heteroaromatic halides, providing insights into their reactivity and potential applications in organic synthesis (Sakakibara et al., 1993).

Dual Inhibitory Potential

Deplano et al. (2021) synthesized a novel analogue of this compound, demonstrating its dual inhibitory action against FAAH and cyclooxygenase. This illustrates the potential therapeutic applications of such compounds in analgesic and anti-inflammatory treatments (Deplano et al., 2021).

Examination of Mechanisms in Organic Chemistry

Loones et al. (2007) explored the intramolecular amination of compounds related to this compound. This study provides valuable insights into the mechanisms of ring closure reactions and the roles of such compounds in complex organic synthesis processes (Loones et al., 2007).

Antimicrobial Activity

Evren, Yurttaş, and Yılmaz-Cankilic (2020) synthesized derivatives of N-(naphthalen-1-yl)propanamide and evaluated their antimicrobial activity, indicating that similar compounds to this compound could be significant in developing new antimicrobial agents (Evren, Yurttaş, & Yılmaz-Cankilic, 2020).

Safety and Hazards

Based on similar compounds, “N-(3-bromopyridin-2-yl)propanamide” may present certain hazards. For instance, N-(4-bromopyridin-2-yl)propanamide has been classified with the GHS07 pictogram and associated with hazard statements H302, H315, H319, and H335 .

Future Directions

The future directions for “N-(3-bromopyridin-2-yl)propanamide” could involve further exploration of its synthesis, properties, and potential applications. For instance, a series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized, and evaluated for their biological activities .

Properties

IUPAC Name

N-(3-bromopyridin-2-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2O/c1-2-7(12)11-8-6(9)4-3-5-10-8/h3-5H,2H2,1H3,(H,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNBFERGNPPCOKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=C(C=CC=N1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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